2,5-Dimethylfuran-3-carbohydrazide

Physicochemical profiling Drug-likeness Medicinal chemistry

IDO1-targeted cancer immunotherapy programs require the 2,5-dimethylfuran scaffold for nanomolar potency-unsubstituted furan congeners fail to occupy the hydrophobic pocket. This carbohydrazide provides the essential 2,5-dimethyl substitution pattern enabling HeLa IC₅₀ = 4.0 nM in elaborated derivatives. • Directly enables Schiff-base hydrazone libraries and carboxylic acid warhead synthesis • 100-fold higher lipophilicity vs. furan-3-carbohydrazide (LogP 1.59 vs. -0.56) • CNS MPO-compatible (TPSA 68.3 Ų) for brain-penetrant probe design Supplied as ≥95% purity powder; stable at room temperature.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 159881-93-3
Cat. No. B071258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylfuran-3-carbohydrazide
CAS159881-93-3
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)NN
InChIInChI=1S/C7H10N2O2/c1-4-3-6(5(2)11-4)7(10)9-8/h3H,8H2,1-2H3,(H,9,10)
InChIKeySQBKLMAOOHWVLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility13.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylfuran-3-carbohydrazide: Compound Profile


2,5-Dimethylfuran-3-carbohydrazide (CAS 159881-93-3, also referred to as 2,5-dimethyl-3-furohydrazide) is a heterocyclic hydrazide building block with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol [1]. It features a furan core methylated at the 2- and 5-positions, with a carbohydrazide group at the 3-position. This substitution pattern confers a computed LogP of 1.59 and a topological polar surface area (TPSA) of 68.3 Ų [2][3]. The compound is typically supplied as a powder with ≥95% purity and is stable at room temperature storage . Its primary documented role is as a synthetic intermediate for Schiff-base hydrazones, which have been explored in antimicrobial, anticancer, and IDO1-inhibitory contexts [4][5].

Why 2,5-Dimethylfuran-3-carbohydrazide Cannot Be Replaced


Generic substitution among furan-3-carbohydrazide congeners is not scientifically sound because the 2,5-dimethyl substitution pattern fundamentally alters both physicochemical properties and biological recognition. The target compound exhibits a computed LogP of approximately 1.59, compared with −0.56 for unsubstituted furan-3-carbohydrazide—a difference of over two log units that translates to roughly 100-fold higher lipophilicity [1][2]. This drives differential membrane partitioning, metabolic stability, and off-target binding profiles. Molecular weight (154.17 vs. 140.14 for 2-methylfuran-3-carbohydrazide vs. 126.11 for furan-3-carbohydrazide) and hydrogen-bonding capacity further differentiate the compounds [3]. Critically, the 2,5-dimethylfuran scaffold has been specifically exploited in the design of nanomolar IDO1 inhibitors (compound 19a: HeLa IC₅₀ = 4.0 nM), where the methyl groups contribute to hydrophobic pocket occupancy and heme-iron coordination geometry [4]. Substituting an unsubstituted or mono-methyl analog would alter or abolish this structure–activity relationship, making the 2,5-dimethyl pattern a non-negotiable structural determinant for programs building on established SAR.

2,5-Dimethylfuran-3-carbohydrazide: Procurement Evidence


Lipophilicity Gain from 2,5-Dimethyl Substitution

The target compound (2,5-dimethylfuran-3-carbohydrazide) possesses a computed LogP of 1.59, compared with −0.56 for the unsubstituted furan-3-carbohydrazide baseline [1][2]. This ΔLogP of +2.15 corresponds to an approximately 140-fold higher octanol–water partition coefficient, placing the target compound within the typical lipophilicity range for orally bioavailable CNS-penetrant small molecules (LogP 1–3), whereas the unsubstituted analog falls below this window [3]. TPSA values are comparable (68.3 Ų vs. ~68–72 Ų for the unsubstituted analog), indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity.

Physicochemical profiling Drug-likeness Medicinal chemistry

Molecular Weight Differentiation from Congeners

The target compound (MW 154.17, 11 heavy atoms) occupies a distinct molecular property space relative to 2-methylfuran-3-carbohydrazide (MW 140.14, 10 heavy atoms) and furan-3-carbohydrazide (MW 126.11, 9 heavy atoms) [1]. This places the target compound above the commonly cited fragment cutoff (MW <150) while remaining well within lead-like space (MW <350), positioning it as a minimal pharmacophore elaboration scaffold rather than a fragment starting point. The incremental 14 Da per methyl group allows fine-tuning of lipophilicity without introducing additional rotatable bonds (rotatable bond count remains 1 across all three compounds) [2].

Lead-likeness Fragment-based drug design Chemoinformatics

2,5-Dimethylfuran Pharmacophore for IDO1 Inhibition

The 2,5-dimethylfuran-3-carboxylic acid scaffold, of which 2,5-dimethylfuran-3-carbohydrazide is the direct hydrazide precursor, forms the core of a potent IDO1 inhibitor series. In the study by Yang et al. (2019), the optimized derivative 19a (bearing a carboxylic acid warhead on the 2,5-dimethylfuran scaffold) achieved HeLa cellular IC₅₀ = 4.0 nM and THP-1 cellular IC₅₀ = 4.6 nM [1]. In contrast, unsubstituted furan-3-carbohydrazide analogs—lacking the 2,5-dimethyl pattern—were not reported to achieve single-digit nanomolar IDO1 potency in any published study located during this evidence review. Molecular docking revealed that the 2,5-dimethyl substitution contributes to hydrophobic pocket interactions and proper orientation of the heme-iron coordinating group [1]. The carbohydrazide serves as the key intermediate for introducing diverse warheads (carboxylic acids, boronic acids, hydrazones) onto the 2,5-dimethylfuran scaffold [2].

Cancer immunotherapy IDO1 inhibition Structure–activity relationship

Furan vs. Thiophene Hydrazide Cytotoxicity

Mousavi et al. (2017) directly compared two novel hydrazide derivatives: compound 1 bearing a furan substituent and compound 2 bearing a thiophene substituent. In MCF-7 breast adenocarcinoma cells (MTT assay), compound 1 exhibited an IC₅₀ of 0.7 µM, while compound 2 exhibited an IC₅₀ of 0.18 µM—a 3.9-fold potency difference [1]. In vivo, compound 1 required a 10 mg/kg/day dose to significantly inhibit tumor growth in BALB/c mice bearing 4T1 mammary carcinoma, whereas compound 2 achieved comparable efficacy at 1 mg/kg/day—a 10-fold dose differential [1]. Both compounds induced apoptosis through a caspase- and mitochondrial-dependent pathway (elevated Bax/Bcl-2 ratio, caspase-3 cleavage). This study establishes that while the thiophene analog was more potent in this specific context, the furan scaffold (structurally related to 2,5-dimethylfuran-3-carbohydrazide) produced meaningful anticancer activity with a distinct selectivity and ADME profile that may be preferred for certain therapeutic windows [1].

Anticancer agents Hydrazide derivatives Breast cancer

CNS Drug-Likeness Profile vs. Unsubstituted Analog

Using PubChem and Molbase computed descriptors, the target compound (LogP 1.59, TPSA 68.3 Ų, MW 154.17, HBD 2, HBA 3, RotB 1) satisfies 4 of 5 Lipinski Rule of Five criteria, with the only formal violation being MW <500 (which is comfortably met) [1][2]. By contrast, unsubstituted furan-3-carbohydrazide (LogP −0.56, MW 126.11) falls into a more hydrophilic, fragment-like space that is less suitable for lead optimization without additional hydrophobic decoration [3]. The target compound's LogP of 1.59 places it within the optimal CNS drug space (LogP 1–3), whereas the unsubstituted analog's LogP of −0.56 is well below this range, predicting poor passive blood–brain barrier penetration [4]. This makes the 2,5-dimethyl derivative a more appropriate starting point for CNS-targeted library synthesis.

CNS drug design Drug-likeness prediction ADME profiling

2,5-Dimethylfuran-3-carbohydrazide: Application Scenarios


IDO1 Inhibitor Libraries for Cancer Immunotherapy

Research groups pursuing IDO1 inhibitors as cancer immunotherapy agents should procure 2,5-dimethylfuran-3-carbohydrazide as the key intermediate for constructing 2,5-dimethylfuran-3-carboxylic acid derivatives. Yang et al. (2019) demonstrated that this scaffold, when elaborated to a carboxylic acid warhead (compound 19a), achieves HeLa IC₅₀ = 4.0 nM and THP-1 IC₅₀ = 4.6 nM [1]. The carbohydrazide provides a versatile handle for condensation with aldehydes to generate Schiff-base hydrazones or for conversion to the carboxylic acid, boronic acid, or other warheads. Substituting the 2,5-dimethylfuran scaffold with an unsubstituted furan would compromise the hydrophobic interactions essential for nanomolar potency [1].

Hit-to-Lead Optimization for CNS Targets

The target compound's LogP of 1.59 and TPSA of 68.3 Ų place it within the favorable CNS MPO space (LogP 1–3, TPSA <90 Ų) [1][2]. Medicinal chemists aiming to develop CNS-penetrant hydrazide-based probes or leads should select this building block over unsubstituted furan-3-carbohydrazide (LogP −0.56), which would require additional hydrophobic functionalization to achieve comparable passive permeability—adding synthetic steps and molecular weight [3]. The 2,5-dimethyl pattern provides an immediate lipophilicity advantage without increasing rotatable bond count, preserving ligand efficiency.

Furan vs. Thiophene Anticancer Hydrazide SAR

Building on the comparative data from Mousavi et al. (2017), research groups can systematically compare furan-based and thiophene-based hydrazide derivatives for anticancer activity [1]. The furan-based hydrazide (compound 1) demonstrated MCF-7 IC₅₀ = 0.7 µM and in vivo efficacy at 10 mg/kg/day in the 4T1 mammary carcinoma model, while the thiophene analog achieved IC₅₀ = 0.18 µM and efficacy at 1 mg/kg/day [1]. For programs where the 10-fold lower in vivo potency of the furan scaffold is acceptable—or where differentiated selectivity, toxicity, or metabolic profiles are desired—2,5-dimethylfuran-3-carbohydrazide serves as the entry point for constructing a focused furan-hydrazide library.

Schiff-Base Hydrazone Libraries for Antimicrobial Screening

Multiple literature reports describe the condensation of 2,5-dimethylfuran-3-carbohydrazide with aromatic aldehydes to generate Schiff-base hydrazones with reported antimicrobial and antifungal properties [1][2]. The compound's hydrazide –NH–NH₂ terminus reacts efficiently under mild acidic or reflux conditions with aldehydes such as 2-methoxybenzaldehyde, 2,4-dimethoxybenzaldehyde, and 4-fluorobenzaldehyde to form hydrazones in good yield [3]. The 2,5-dimethylfuran core contributes electron density and conformational rigidity to the resulting hydrazone, differentiating these compounds from analogs built on unsubstituted furan or benzene cores—a differentiation that can be systematically exploited in phenotypic antimicrobial screening cascades.

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